molecular formula C21H21F4N5O3 B11932731 BACE-1 inhibitor 2

BACE-1 inhibitor 2

Cat. No.: B11932731
M. Wt: 467.4 g/mol
InChI Key: QQHWYFAIJDVZQX-PVUDRZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BACE-1 inhibitor 2 is a compound that targets the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease responsible for the proteolysis of amyloid precursor proteins into beta-amyloid peptides. These peptides are neurotoxic and are implicated in the pathogenesis of Alzheimer’s disease. BACE-1 inhibitors are being explored as potential therapeutic agents to prevent the formation of amyloid plaques and thereby treat or prevent Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BACE-1 inhibitor 2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

BACE-1 inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Halogenating agents: Chlorine gas, bromine

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can be further modified for specific applications .

Scientific Research Applications

BACE-1 inhibitor 2 has a wide range of scientific research applications:

Mechanism of Action

BACE-1 inhibitor 2 exerts its effects by binding to the active site of the BACE-1 enzyme, thereby preventing the cleavage of amyloid precursor protein into beta-amyloid peptides. This inhibition reduces the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease. The molecular targets include the catalytic aspartic residues of BACE-1, and the pathways involved are those related to amyloid precursor protein processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BACE-1 inhibitor 2 is unique in its specific binding affinity and selectivity for the BACE-1 enzyme over other similar enzymes like BACE-2. This selectivity reduces potential off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C21H21F4N5O3

Molecular Weight

467.4 g/mol

IUPAC Name

N-[3-[(4aS,6S,8aS)-2-amino-3,3-difluoro-6-methyl-4a,5,6,8-tetrahydro-4H-pyrano[3,4-b]pyridin-8a-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide

InChI

InChI=1S/C21H21F4N5O3/c1-11-4-12-6-21(24,25)19(26)30-20(12,9-32-11)14-5-13(2-3-15(14)23)29-18(31)16-7-28-17(8-27-16)33-10-22/h2-3,5,7-8,11-12H,4,6,9-10H2,1H3,(H2,26,30)(H,29,31)/t11-,12-,20-/m0/s1

InChI Key

QQHWYFAIJDVZQX-PVUDRZGPSA-N

Isomeric SMILES

C[C@H]1C[C@H]2CC(C(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F

Canonical SMILES

CC1CC2CC(C(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OCF)F)N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.